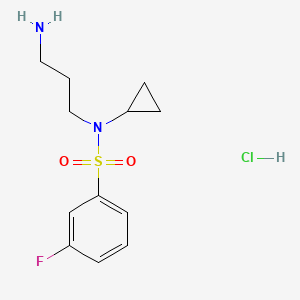

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

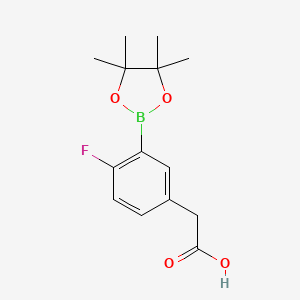

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride (FSAH) is a synthetic compound that has been used in a variety of scientific and medical research applications. FSAH is a sulfonamide derivative of 3-fluorobenzene and contains an aminopropyl group, a cyclopropyl group, and a hydrochloride moiety. It is a white crystalline solid that is soluble in water and has a molecular weight of 442.9 g/mol. FSAH is often used as a building block for more complex molecules and can be used to synthesize a variety of compounds.

Aplicaciones Científicas De Investigación

Antitumor Applications

Sulfonamide derivatives have been explored for their potential as antitumor agents. A study by Huang, Lin, and Huang (2001) synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, demonstrating significant antitumor activity with low toxicity in mice (Huang, Lin, & Huang, 2001). Another research by Cumaoğlu et al. (2015) synthesized new sulfonamide derivatives, showing pro-apoptotic effects in cancer cells through p38/ERK phosphorylation activation (Cumaoğlu et al., 2015).

Pharmacodynamics of Hypoglycemic Arylsulfonamides

Loubatières (1959) conducted a comprehensive study on the general pharmacodynamics of hypoglycemic arylsulfonamides, providing essential insights into their mechanism of action and potential therapeutic uses (Loubatières, 1959).

Sulfonamide Drugs and Tubulin Interactions

Banerjee et al. (2005) explored the interaction of sulfonamide drugs with tubulin, a protein critical in cell division. They discovered that these drugs bind to the colchicine site of tubulin, influencing its polymerization and exhibiting potential as antimitotic agents (Banerjee et al., 2005).

Inhibitors of L-Asparagine Biosynthesis

Research by Brynes, Burckart, and Mokotoff (1978) focused on the synthesis of N-substituted sulfonamides and sulfonylhydrazides as potential inhibitors of L-asparagine synthetase, a key enzyme in some cancers. Their study showed competitive inhibition with L-aspartic acid, suggesting potential applications in cancer therapy (Brynes, Burckart, & Mokotoff, 1978).

Synthesis of Heterocyclic Compounds with Sulfonamide Moiety

A study by Mohsein, Majeed, and Al-Ameerhelal (2019) elaborated on synthesizing heterocyclic compounds containing a sulfonamide moiety. These compounds have potential applications in various fields, including medicinal chemistry (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Inhibition of Tumor-Associated Isozyme

Ilies et al. (2003) investigated the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. Their findings indicate potent inhibition, suggesting potential applications in developing antitumor agents (Ilies et al., 2003).

Propiedades

IUPAC Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c13-10-3-1-4-12(9-10)18(16,17)15(8-2-7-14)11-5-6-11;/h1,3-4,9,11H,2,5-8,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJOEZMPFXOOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCCN)S(=O)(=O)C2=CC=CC(=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)

![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)

![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)